

N-Boc-D-Prolinal: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-D-Prolinal*

Cat. No.: *B1277695*

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This technical guide provides an in-depth overview of the physical properties, characterization, and experimental protocols related to **N-Boc-D-Prolinal**, a critical chiral building block in contemporary drug discovery and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document consolidates key data to facilitate its application in the laboratory.

Core Physical and Chemical Properties

N-Boc-D-Prolinal, systematically named (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbaldehyde, is a protected derivative of the amino acid D-proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for controlled incorporation into complex molecular architectures.

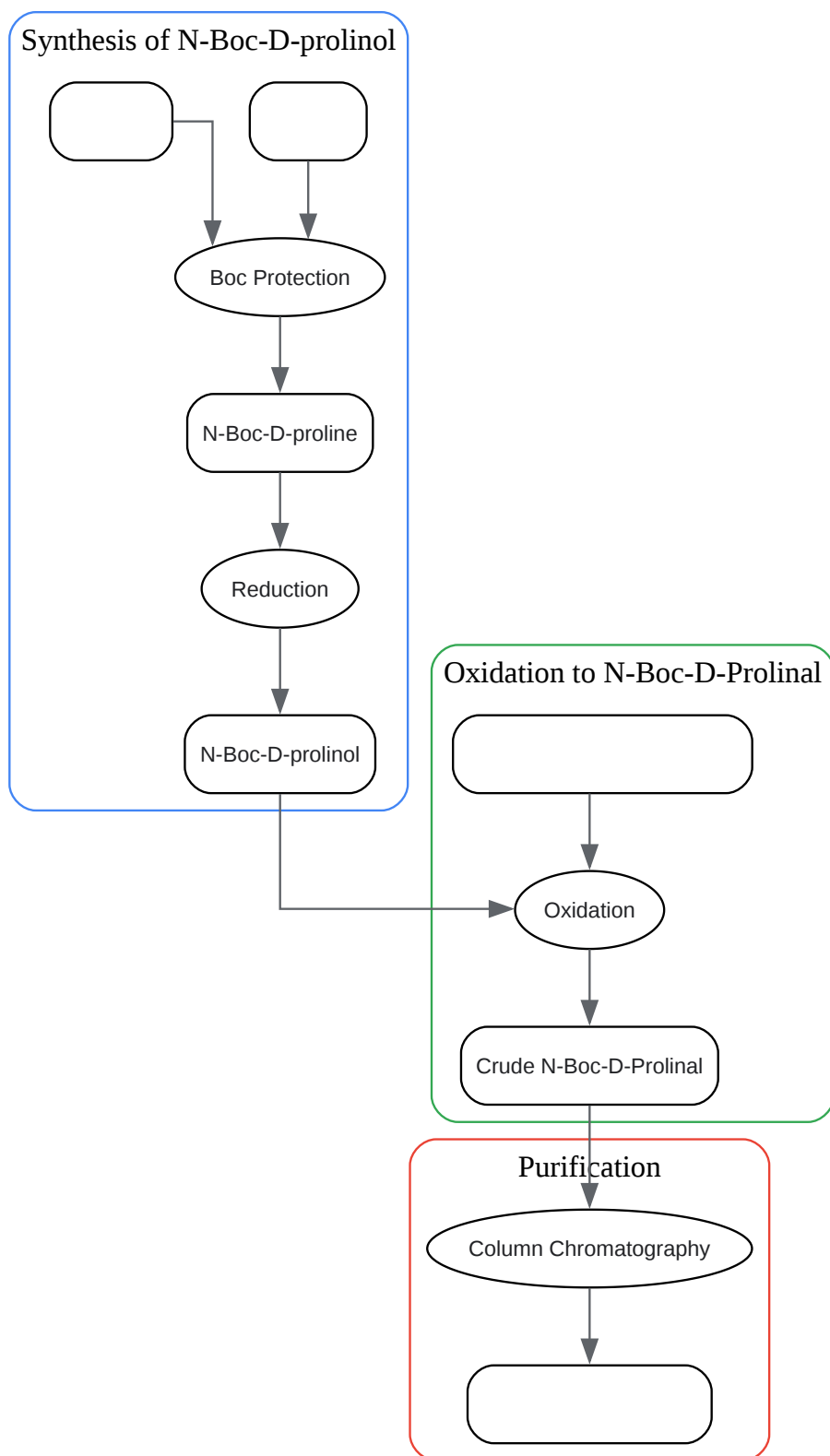
Below is a summary of its key physical and chemical properties:

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[1]
Molecular Weight	199.25 g/mol	[1]
Appearance	Colorless to light yellow/orange clear liquid	
Boiling Point	228 °C (lit.)	
Density	1.059 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.461 (lit.)	
Optical Activity ([α] ₂₃ /D)	+83° (neat)	
CAS Number	73365-02-3	[1]

Synthesis and Purification: Experimental Protocols

The synthesis of **N-Boc-D-Prolinal** is most commonly achieved through the oxidation of N-Boc-D-prolinol. The following protocols provide a general framework for its synthesis and subsequent purification.

Experimental Workflow: Synthesis of N-Boc-D-Prolinal



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Caption: Synthetic workflow for **N-Boc-D-Prolinal**.

Protocol 1: Synthesis of N-Boc-D-proline

- Dissolve D-proline in an appropriate solvent system, such as a mixture of dioxane and water.
- Add a base, like triethylamine, to the solution.
- Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir at room temperature.
- Upon reaction completion, perform an aqueous workup and acidify the solution.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield N-Boc-D-proline.

Protocol 2: Reduction of N-Boc-D-proline to N-Boc-D-prolinol

- Dissolve N-Boc-D-proline in an anhydrous solvent like THF.
- Cool the solution to 0 °C.
- Slowly add a reducing agent, such as borane-THF complex or lithium aluminum hydride.
- Allow the reaction to proceed to completion, followed by a careful quench and workup procedure to isolate N-Boc-D-prolinol.

Protocol 3: Oxidation to **N-Boc-D-Prolinal** A common method for this step is Swern oxidation.

- In a flask under an inert atmosphere, combine dichloromethane and oxalyl chloride and cool to a low temperature (e.g., -78 °C).
- Slowly add DMSO, followed by a solution of N-Boc-D-prolinol in dichloromethane.
- After a period of stirring, add a hindered base such as triethylamine.
- Allow the reaction to warm to room temperature, then quench and perform an aqueous workup to extract the crude **N-Boc-D-Prolinal**.

Protocol 4: Purification by Column Chromatography

- Prepare a silica gel slurry in a non-polar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
- Pack a chromatography column with the slurry.
- Dissolve the crude **N-Boc-D-Prolinal** in a minimal amount of a suitable solvent and load it onto the column.
- Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
- Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain pure **N-Boc-D-Prolinal**.

Spectroscopic Characterization

The identity and purity of **N-Boc-D-Prolinal** are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule.

- Aldehydic proton: A singlet or doublet in the region of 9.5-9.9 ppm.
- Pyrrolidine ring protons: A series of multiplets in the upfield region.
- Boc group protons: A characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom.

- Aldehyde carbonyl carbon: A resonance in the downfield region, typically around 200 ppm.

- Boc carbonyl carbon: A signal around 154 ppm.
- Boc quaternary carbon: A peak at approximately 80 ppm.
- Boc methyl carbons: A signal around 28 ppm.
- Pyrrolidine ring carbons: Resonances in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

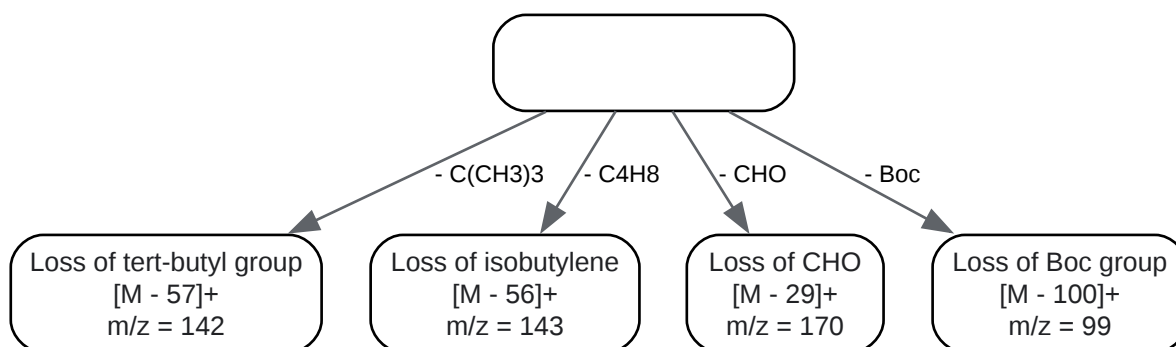
The IR spectrum reveals the presence of key functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Aldehyde)	~1720-1740	Strong
C=O (Boc carbamate)	~1680-1700	Strong
C-H (Aldehyde)	~2720 and ~2820	Medium, often two distinct peaks
C-H (Aliphatic)	~2850-3000	Strong
C-N	~1160-1250	Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation Pattern:



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Caption: Predicted mass spectrometry fragmentation of **N-Boc-D-Prolinal**.

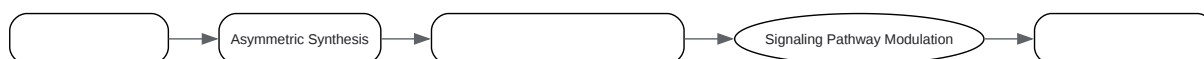
Under electron ionization (EI), the molecular ion peak (M^+) at $m/z = 199$ may be observed. Common fragmentation pathways include the loss of the tert-butyl group (m/z 142), isobutylene (m/z 143), the formyl group (m/z 170), and the entire Boc group (m/z 99).

Applications in Drug Development and Signaling Pathways

N-Boc-D-Prolinal is a valuable chiral building block in the synthesis of peptidomimetics and other complex organic molecules. Its D-configuration can impart resistance to enzymatic degradation in bioactive peptides.

While **N-Boc-D-Prolinal** itself is not directly involved in signaling pathways, it serves as a crucial precursor for synthesizing molecules that can modulate these pathways. For instance, peptide mimics containing D-proline derivatives can be designed to target specific protein-protein interactions or enzyme active sites that are integral to various cell signaling cascades, including those involved in cancer and neurodegenerative diseases. The conformational constraints imposed by the proline ring are often exploited to create ligands with high affinity and selectivity for their biological targets.

Logical Relationship in Drug Discovery



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Caption: Role of **N-Boc-D-Prolinal** in drug discovery.

This technical guide provides a foundational understanding of **N-Boc-D-Prolinal** for its effective use in research and development. The provided data and protocols are intended to serve as a starting point for laboratory investigations.

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References

- 1. N-(tert-Butoxycarbonyl)-D-prolinal | C₁₀H₁₇NO₃ | CID 7009153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Boc-D-Prolinal: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277695#n-boc-d-prolinal-physical-properties-and-characterization]

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